![molecular formula C14H13N3O B4919232 3-[4-Formyl-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile](/img/structure/B4919232.png)
3-[4-Formyl-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-Formyl-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile is a chemical compound with the molecular formula C14H13N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Formyl-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile typically involves the reaction of 4-methylphenylhydrazine with an appropriate aldehyde to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-Formyl-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The formyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the formyl group under acidic or basic conditions.
Major Products
Oxidation: 3-[4-Carboxy-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile.
Reduction: 3-[4-Formyl-3-(4-methylphenyl)pyrazol-1-yl]propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[4-Formyl-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[4-Formyl-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. For example, in antileishmanial activity, it may inhibit key enzymes involved in the parasite’s metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-[4-Formyl-3-(4-methoxyphenyl)pyrazol-1-yl]propanenitrile: Similar structure but with a methoxy group instead of a methyl group.
4-(3-(4-methylphenyl)-4-(hydrazonomethylene)-1H-pyrazole-1-yl)benzenesulfonamide: Contains a similar pyrazole core but with different substituents.
Uniqueness
3-[4-Formyl-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its formyl and nitrile groups provide versatile sites for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
Propiedades
IUPAC Name |
3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-11-3-5-12(6-4-11)14-13(10-18)9-17(16-14)8-2-7-15/h3-6,9-10H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJOWPZREPGLLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=O)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B4919162.png)
![1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]propan-2-amine](/img/structure/B4919169.png)
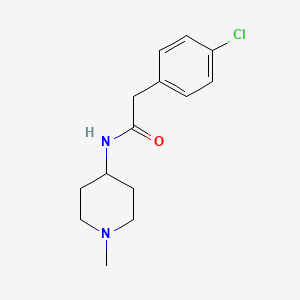
![2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)-1,3-thiazole;hydrobromide](/img/structure/B4919189.png)
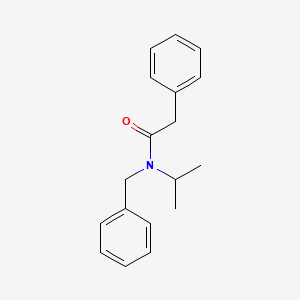
![4-ethoxy-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide](/img/structure/B4919195.png)
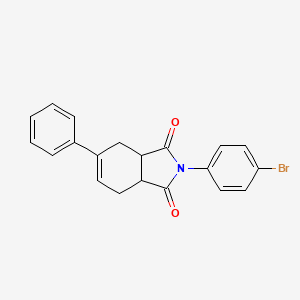
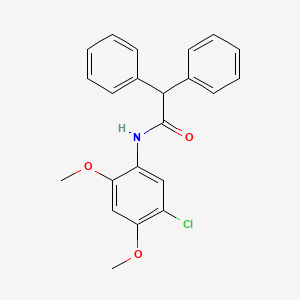
![N-[4-[(4-butoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide](/img/structure/B4919214.png)
![4-[({3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]benzamide](/img/structure/B4919222.png)
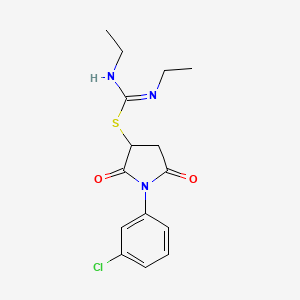
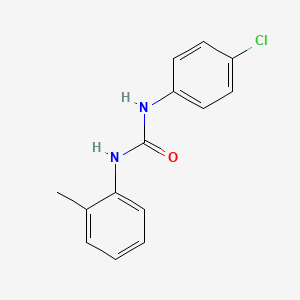
![1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine](/img/structure/B4919247.png)
![2-amino-4-[4-(trifluoromethyl)phenyl]-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4919263.png)
